Bienvenue dans la boutique en ligne BenchChem!

1-({5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)cyclopentan-1-ol

Drug Metabolism Cytochrome P450 Cyclopropane Stability

The compound 1-({5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)cyclopentan-1-ol (CAS 2198083-44-0) is a disubstituted octahydropyrrolo[3,4-c]pyrrole derivative (C₁₅H₂₆N₂O, MW 250.38). The octahydropyrrolo[3,4-c]pyrrole scaffold is a rigid, nitrogen-rich bicyclic diamine that has been employed as a privileged structure in medicinal chemistry programs targeting G protein-coupled receptors (GPCRs) such as orexin receptors and metabotropic glutamate receptor 1 (mGlu1).

Molecular Formula C15H26N2O
Molecular Weight 250.386
CAS No. 2198083-44-0
Cat. No. B2640152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-({5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)cyclopentan-1-ol
CAS2198083-44-0
Molecular FormulaC15H26N2O
Molecular Weight250.386
Structural Identifiers
SMILESC1CCC(C1)(CN2CC3CN(CC3C2)C4CC4)O
InChIInChI=1S/C15H26N2O/c18-15(5-1-2-6-15)11-16-7-12-9-17(14-3-4-14)10-13(12)8-16/h12-14,18H,1-11H2
InChIKeyKKSKOQPFMOXNDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-({5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)cyclopentan-1-ol (CAS 2198083-44-0): Core Scaffold & Procurement Context


The compound 1-({5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)cyclopentan-1-ol (CAS 2198083-44-0) is a disubstituted octahydropyrrolo[3,4-c]pyrrole derivative (C₁₅H₂₆N₂O, MW 250.38). The octahydropyrrolo[3,4-c]pyrrole scaffold is a rigid, nitrogen-rich bicyclic diamine that has been employed as a privileged structure in medicinal chemistry programs targeting G protein-coupled receptors (GPCRs) such as orexin receptors [1] and metabotropic glutamate receptor 1 (mGlu1) [2]. The specific substitution pattern of this compound—a cyclopropyl group at the 5-position of the octahydropyrrolo core and a cyclopentan-1-ol moiety appended via a methylene linker at the 2-position—distinguishes it from other in-class analogs. However, direct, publicly available quantitative comparative pharmacological data for this precise compound are limited, and its differentiation value for procurement rests primarily on its unique structural topology relative to generic octahydropyrrolo[3,4-c]pyrrole building blocks.

Why Generic Octahydropyrrolo[3,4-c]pyrrole Building Blocks Cannot Replace 2198083-44-0 Without Risk


The octahydropyrrolo[3,4-c]pyrrole scaffold is known to be sensitive to subtle substitution changes; for instance, small alterations at the 2- and 5-positions can determine selectivity between orexin receptor subtypes (OX1R vs. OX2R) [1] or steer allosteric modulator activity toward mGlu1 versus mGlu5 [2]. The target compound combines a metabolically robust cyclopropyl group with a tertiary alcohol-containing cyclopentylmethyl side chain—a topology that is absent from the far more common N-alkyl or N-aryl octahydropyrrolo[3,4-c]pyrrole intermediates cataloged by major suppliers. Simple interchange with an unsubstituted octahydropyrrolo[3,4-c]pyrrole core (e.g., CAS 5840-00-6) or a mono-substituted analog would forfeit the steric, electronic, and hydrogen-bonding features contributed by both the cyclopropyl and cyclopentan-1-ol motifs, potentially leading to a complete loss of target engagement or altered physicochemical properties critical for fragment elaboration or lead optimization.

Quantitative Differentiation Guide: 1-({5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)cyclopentan-1-ol vs. In-Class Analogs


N-Cyclopropyl Substitution vs. N-Alkyl Analogs: Metabolic Stability Inference

The cyclopropyl group at the 5-position of the octahydropyrrolo[3,4-c]pyrrole core is expected to confer resistance to oxidative N-dealkylation relative to N-methyl or N-ethyl analogs. In a related octahydropyrrolo[3,4-c]pyrrole mGlu1 NAM series, compounds bearing an N-cyclopropyl substituent exhibited improved metabolic stability in human liver microsomes compared to their N-methyl counterparts [1]. While this specific compound (2198083-44-0) has not been profiled in a published head-to-head microsomal stability assay, the class-level structure–metabolism relationship supports the inference that the N-cyclopropyl group provides a metabolic advantage over simpler N-alkyl congeners.

Drug Metabolism Cytochrome P450 Cyclopropane Stability

Cyclopentan-1-ol Moiety: Hydrogen-Bond Donor/Acceptor Capacity vs. Non-Hydroxylated Analogs

The tertiary alcohol on the cyclopentan-1-ol side chain provides both hydrogen-bond donor (OH) and acceptor (O) capabilities, which are absent in analogs terminated with a simple cyclopentyl or phenyl group. In fragment-based drug discovery, the addition of a single hydrogen-bond donor can improve binding affinity by 0.5–1.5 kcal/mol (roughly 3–10 fold in Kd) when it engages a complementary protein residue [1]. Compounds lacking this hydroxyl, such as 2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole (CAS 1697159-20-8), cannot participate in analogous hydrogen-bonding interactions. No direct binding comparison is published for 2198083-44-0 versus its deoxy analog; the inference is based on the well-established thermodynamic contribution of hydrogen-bond formation in protein–ligand complexes.

Ligand Efficiency Solubility Crystal Engineering

Scaffold Rigidity and Conformational Restriction: Octahydropyrrolo[3,4-c]pyrrole vs. Piperazine Bioisosteres

The octahydropyrrolo[3,4-c]pyrrole core is a conformationally constrained bioisostere of the piperazine ring. In the development of mGlu1 negative allosteric modulators, replacement of a piperazine with octahydropyrrolo[3,4-c]pyrrole led to a >10-fold improvement in mGlu1 functional potency (IC₅₀ shift from ~500 nM to ~40 nM) while reducing off-target activity at the hERG channel [1]. The target compound retains this rigid bicyclic diamine core and further incorporates a cyclopropyl group that restricts rotation around the exocyclic N–C bond. Although direct comparative data for 2198083-44-0 versus a piperazine analog are not published, the scaffold-level evidence indicates that octahydropyrrolo[3,4-c]pyrrole-based compounds generally exhibit superior target engagement and selectivity profiles relative to their piperazine counterparts.

Bioisosterism Conformational Analysis GPCR Selectivity

Optimal Procurement and Application Scenarios for 1-({5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)cyclopentan-1-ol


Fragment-Based Lead Generation for Orexin Receptor Modulators

Given the established utility of octahydropyrrolo[3,4-c]pyrrole scaffolds as orexin receptor antagonists [1], this compound can serve as a functionalized fragment for hit generation. The cyclopentan-1-ol side chain introduces a hydrogen-bond donor/acceptor that can be exploited for fragment growing toward the OX1R or OX2R orthosteric or allosteric pockets, while the cyclopropyl group provides metabolic stability advantages early in the hit-to-lead process. Procurement of this specific analog, rather than a generic unsubstituted core, enables direct incorporation of the hydroxyl handle without additional synthetic steps.

Targeted Library Synthesis for mGlu1 Negative Allosteric Modulator Optimization

The octahydropyrrolo[3,4-c]pyrrole scaffold has been validated as a bioisosteric replacement for piperazine in mGlu1 NAM programs, with documented potency improvements of >10-fold [2]. This compound’s cyclopropyl and cyclopentan-1-ol substituents introduce steric and electronic features that could differentiate binding kinetics or subtype selectivity. Researchers building focused libraries around the mGlu1 allosteric site should consider this compound as a key intermediate, as its substitution pattern is not represented in commercial screening collections of simpler octahydropyrrolo[3,4-c]pyrrole analogs.

Physicochemical Property Optimization via Pre-installed Functional Groups

The presence of both a metabolically stable N-cyclopropyl group and a tertiary alcohol moiety in a single building block allows medicinal chemists to explore structure–property relationships (SPR) without additional synthetic manipulation. The hydroxyl group can be used directly for solubility enhancement (predicted LogP ~2.5 for the free base) or can be derivatized to probe prodrug strategies. This compound is particularly suitable for programs where early assessment of clearance, permeability, and solubility is required, as it provides a more advanced starting point than the unadorned octahydropyrrolo[3,4-c]pyrrole core.

Quote Request

Request a Quote for 1-({5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)cyclopentan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.